[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431965-18-2
VCID: VC7947889
InChI: InChI=1S/C7H13N3.ClH/c1-2-3-10-6-7(4-8)5-9-10;/h5-6H,2-4,8H2,1H3;1H
SMILES: CCCN1C=C(C=N1)CN.Cl
Molecular Formula: C7H14ClN3
Molecular Weight: 175.66

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride

CAS No.: 1431965-18-2

Cat. No.: VC7947889

Molecular Formula: C7H14ClN3

Molecular Weight: 175.66

* For research use only. Not for human or veterinary use.

[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride - 1431965-18-2

Specification

CAS No. 1431965-18-2
Molecular Formula C7H14ClN3
Molecular Weight 175.66
IUPAC Name (1-propylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H13N3.ClH/c1-2-3-10-6-7(4-8)5-9-10;/h5-6H,2-4,8H2,1H3;1H
Standard InChI Key WCQNKNOSOUKOKF-UHFFFAOYSA-N
SMILES CCCN1C=C(C=N1)CN.Cl
Canonical SMILES CCCN1C=C(C=N1)CN.Cl

Introduction

Overview of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound categorized as a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. The hydrochloride form enhances the compound's stability and solubility, making it suitable for various applications in research and industry.

Synthesis

The synthesis of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step often involves the reaction of propyl hydrazine with an appropriate carbonyl compound.

  • Methylation: The resultant pyrazole can be subjected to methylation to introduce the methyl group.

  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.

Mechanism of Action

The mechanism of action for [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride likely involves interactions with specific biological targets, such as enzymes or receptors involved in metabolic pathways. The propyl group enhances lipophilicity, which may improve membrane permeability, while the pyrazole ring can stabilize interactions through hydrogen bonding or π-stacking with target biomolecules.

Biological Activity

Research indicates that [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride may exhibit:

  • Anti-inflammatory Effects: Potentially inhibiting pathways associated with inflammation.

  • Anticancer Properties: Investigated for its ability to modulate enzyme activity related to cancer progression.

Applications

The compound's unique structure and properties make it suitable for various applications:

  • Pharmaceutical Research: Due to its potential therapeutic effects, it is being explored for drug development.

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis.

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